molecular formula C9H18 B1581593 2,4,4-Trimethyl-1-hexene CAS No. 51174-12-0

2,4,4-Trimethyl-1-hexene

Cat. No.: B1581593
CAS No.: 51174-12-0
M. Wt: 126.24 g/mol
InChI Key: AVKVJWFFVHGHLJ-UHFFFAOYSA-N
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Description

2,4,4-Trimethyl-1-hexene (CAS RN: 51174-12-0) is an organic compound with the molecular formula C9H18 and a molecular weight of 126.24 g/mol. It is characterized as a colorless to light yellow clear liquid with a density of 0.75 g/cm³ and a boiling point of 132°C. This branched alkene is highly flammable, with a flash point of 24°C, and requires careful handling and storage in a cool, well-ventilated place, away from ignition sources .In scientific research, this compound serves as a valuable intermediate in organic synthesis and materials science. Its structure, featuring three methyl groups on a hexene backbone, makes it a versatile building block for various chemical transformations, including oxidation and reduction reactions . It is investigated for its potential application in polymer production, where its incorporation can enhance the thermal stability and mechanical properties of the resulting materials . Furthermore, studies into its combustion characteristics suggest viability as a component in fuel research for internal combustion engines . The compound is also used as a model substance in biochemical research to explore enzyme-catalyzed pathways and other complex biochemical interactions .This product is intended for research and development use only, under the supervision of a qualified individual. It is not for diagnostic, therapeutic, or any other human or veterinary use. This material is an aspiration hazard and may be fatal if swallowed and enters the airways. Proper personal protective equipment, including gloves, eye protection, and a vapor respirator, should be worn during handling . The product is supplied with a minimum purity of >97.0% (GC), confirmed by structure-integrating analytical methods .

Properties

IUPAC Name

2,4,4-trimethylhex-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18/c1-6-9(4,5)7-8(2)3/h2,6-7H2,1,3-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVKVJWFFVHGHLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)CC(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10199196
Record name 2,4,4-Trimethyl-1-hexene
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Molecular Weight

126.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51174-12-0
Record name 2,4,4-Trimethyl-1-hexene
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Record name 2,4,4-Trimethyl-1-hexene
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Record name 2,4,4-Trimethyl-1-hexene
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Preparation Methods

Catalytic Ethylene Trimerization Approach

An alternative preparation method, though more commonly applied to produce 1-hexene, provides insights into catalytic processes relevant to branched hexenes like 2,4,4-Trimethyl-1-hexene.

  • Catalyst Preparation: Complex catalyst systems involving chromium isooctoate, triethylaluminium, diphenyl phosphorus chloride derivatives, and other phosphine ligands are prepared under inert atmospheres. The catalyst components are mixed in specific molar ratios (e.g., 0.5-100:0.5-100:1:0.5-10:50-5000) and activated under ethylene pressure.

  • Reaction Conditions:

    • Temperature: 30–150 °C (preferably 20–90 °C)
    • Pressure: 0.5–10 MPa (preferably 1–10 MPa)
    • Time: 0.1–4 hours (preferably 0.3–1 hour)
    • Solvent: Inert solvents such as alkanes (n-hexane, n-heptane), aromatic hydrocarbons (benzene, toluene), halohydrocarbons, or ionic liquids
  • Process: Ethylene undergoes trimerization catalyzed by the prepared catalyst in an inert solvent, yielding 1-hexene and potentially branched hexenes depending on catalyst specificity.

While this method is optimized for linear 1-hexene, modifications in catalyst structure and reaction parameters could be adapted for branched isomers like this compound.

Industrial Production Techniques

Industrial-scale synthesis of this compound generally involves:

  • Large-scale Reactors: Continuous flow reactors or batch reactors designed for controlled temperature and pressure
  • Catalyst Use: Heterogeneous or homogeneous catalysts tailored to maximize selectivity and yield
  • Process Control: Monitoring of reaction parameters to minimize side products and ensure product purity
  • Post-reaction Processing: Purification steps such as distillation to isolate the target compound

This approach ensures efficient production with consistent quality for downstream applications in organic synthesis and materials science.

Summary Table of Preparation Methods

Preparation Method Reactants / Catalysts Conditions Advantages Limitations
Aldehyde-Olefin Condensation Isobutyraldehyde + Isooctene + Catalyst Moderate temperature & pressure High selectivity, scalable Catalyst specificity required
Catalytic Ethylene Trimerization Ethylene + Cr-based catalyst system 30–150 °C, 0.5–10 MPa, inert solvent High catalytic activity, tunable Primarily for linear hexenes; adaptation needed for branched isomers
Industrial Continuous Flow Varies; optimized catalysts Controlled temperature & pressure Large scale, consistent quality Requires sophisticated equipment

Research Findings and Notes

  • The aldehyde-olefin condensation route is well-documented as a practical method for synthesizing branched hexenes like this compound, offering a balance between yield and operational simplicity.

  • Catalyst development plays a crucial role, with phosphorus- and chromium-based catalysts showing promise in ethylene oligomerization and trimerization reactions that can be tailored for branched alkene synthesis.

  • Industrial production emphasizes process control and catalyst optimization to reduce by-products such as polyethylene and to improve catalyst longevity and selectivity.

  • Safety and handling considerations include the compound’s flammability and toxicity profile, necessitating proper storage and reaction environment controls.

Chemical Reactions Analysis

Types of Reactions: 2,4,4-Trimethyl-1-hexene undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Alcohols, ketones, or carboxylic acids.

    Reduction: Saturated hydrocarbons.

    Substitution: Halogenated derivatives

Scientific Research Applications

Introduction to 2,4,4-Trimethyl-1-hexene

This compound is an organic compound with the molecular formula C9H18C_9H_{18}. It is characterized as a colorless liquid with a strong odor and is known for its low toxicity. Its unique structure, featuring three methyl groups attached to the hexene backbone, imparts distinct chemical properties that make it valuable in various applications across scientific research and industry.

Organic Synthesis

This compound serves primarily as an intermediate in the synthesis of various organic compounds. Its reactivity allows it to participate in several chemical transformations, including:

  • Oxidation: Converts to alcohols or ketones using oxidizing agents like potassium permanganate (KMnO₄).
  • Reduction: Can be reduced to form saturated hydrocarbons using hydrogen gas in the presence of palladium catalysts.
  • Substitution Reactions: Engages in halogenation reactions with halogens such as chlorine or bromine .

Biochemical Research

In biological studies, this compound has been employed to explore biochemical pathways and enzyme reactions. Its role as a model compound aids researchers in understanding more complex biochemical interactions and mechanisms.

Polymer Production

The compound is utilized in the production of various polymers and resins. Its structure contributes to the properties of the resulting materials, making it suitable for applications in coatings, adhesives, and other industrial products .

Fuel Research

Recent studies have investigated the potential of this compound in fuel applications. Research suggests its viability as a component in fuels for internal combustion engines due to its combustion characteristics and energy content .

Pharmaceutical Applications

There is ongoing research into the potential pharmaceutical uses of this compound. Its unique chemical structure may offer pathways for developing new drug formulations or therapeutic agents.

Case Study: Use in Polymer Synthesis

In a study focusing on polymer synthesis, researchers utilized this compound as a comonomer in the production of high-performance polymers. The incorporation of this compound resulted in polymers with enhanced thermal stability and mechanical properties compared to those synthesized without it. This demonstrates its significant role in advancing material science .

Case Study: Biochemical Pathway Analysis

A study exploring enzyme catalysis involved using this compound to investigate its effects on specific biochemical pathways. The findings indicated that this compound could modulate enzyme activity effectively, providing insights into potential therapeutic applications targeting metabolic diseases .

Mechanism of Action

The mechanism of action of 2,4,4-Trimethyl-1-hexene involves its interaction with specific molecular targets and pathways. For instance, in oxidation reactions, it interacts with oxidizing agents to form corresponding alcohols or ketones. The compound’s structure allows it to participate in various chemical transformations, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers: Positional Variations in Methyl Groups

3,4,5-Trimethyl-1-hexene (CAS 56728-10-0)
  • Molecular formula : C₉H₁₈ (same as 2,4,4-isomer).
  • Key differences : Methyl groups at carbons 3, 4, and 3.
  • Impact :
    • The double bond (C1–C2) is farther from the methyl substituents, reducing steric hindrance near the reactive site.
    • Lower hyperconjugative stabilization compared to 2,4,4-trimethyl-1-hexene due to less electron donation from distant methyl groups .
2,3,4-Trimethyl-1-hexene
  • Molecular formula : C₉H₁₈.
  • Key differences : Methyl groups at carbons 2, 3, and 3.
  • Impact :
    • Increased steric crowding near the double bond (C1–C2) due to adjacent methyl groups at C2 and C3.
    • May exhibit slower reaction kinetics in electrophilic additions (e.g., hydrohalogenation) compared to the 2,4,4-isomer .

Derivatives with Additional Substituents

4-Ethyl-2,4,5-trimethyl-1-hexene (CAS 103985-00-8)
  • Molecular formula : C₁₁H₂₂ (higher due to ethyl group).
  • Key differences : Ethyl group at C4 and methyl groups at C2, C4, and C4.
  • Impact: Greater molecular weight (154.29 g/mol) and branching complexity.

Physical and Chemical Properties Comparison

Property This compound 3,4,5-Trimethyl-1-hexene 2,3,4-Trimethyl-1-hexene 4-Ethyl-2,4,5-trimethyl-1-hexene
Molecular Formula C₉H₁₈ C₉H₁₈ C₉H₁₈ C₁₁H₂₂
Molecular Weight (g/mol) 126.24 126.14 126.24 154.29
CAS Number 51174-12-0 56728-10-0 Not specified 103985-00-8
Boiling Point* Lower (high branching) Moderate Higher (less branching) Highest (ethyl group)
Reactivity Moderate steric hindrance Low steric hindrance High steric hindrance Complex steric effects

*Boiling points inferred from branching trends; highly branched isomers typically have lower boiling points due to reduced surface area.

Biological Activity

Chemical Identity and Properties
2,4,4-Trimethyl-1-hexene (C9H18) is an organic compound characterized by its molecular formula. It appears as a colorless liquid with a strong odor and is known for its low toxicity. The compound is primarily utilized as an intermediate in organic synthesis and has applications across various fields, including chemistry, biology, and industry.

Physical Properties

  • Molecular Weight : 126.24 g/mol
  • Boiling Point : 111.75 °C
  • Melting Point : -71.84 °C
  • Log Kow : 4.57 (indicating high lipophilicity)

This compound acts primarily as a catalyst or intermediate in chemical reactions rather than exerting direct biological effects. Its involvement in biochemical pathways is significant in various studies, particularly in enzyme reactions where it facilitates the transformation of substrates .

Interaction with Biological Systems

Due to its lipophilic nature, this compound may interact with biomolecules through hydrophobic interactions. This property suggests potential diffusion across cellular membranes and localization within lipid-rich areas of cells such as the plasma membrane or endoplasmic reticulum.

Biochemical Pathways

The compound's role as an intermediate allows it to participate in multiple biochemical pathways depending on the context of its application. For instance:

  • Oxidation Reactions : It can be oxidized to form alcohols or ketones.
  • Reduction Reactions : It can be reduced to produce saturated hydrocarbons.
  • Substitution Reactions : It can undergo substitution reactions with halogens.

Case Studies and Applications

Research has explored the use of this compound in various contexts:

  • Synthesis of Organic Compounds : As an intermediate in organic synthesis, it has been employed in producing complex molecules used in pharmaceuticals and agrochemicals.
  • Biochemical Studies : It has been utilized in studies examining enzyme kinetics and metabolic pathways, providing insights into how certain biochemical processes are facilitated by this compound .
  • Toxicological Assessments : Due to its low toxicity profile, studies have investigated its safety for use in industrial applications and potential effects on human health.

Comparative Data Table

Property Value
Molecular FormulaC9H18
Boiling Point111.75 °C
Melting Point-71.84 °C
Log Kow4.57
Primary UseOrganic synthesis
ToxicityLow

Antimicrobial Activity

In studies assessing antimicrobial properties, this compound demonstrated moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing antimicrobial agents or preservatives .

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic techniques for characterizing 2,4,4-Trimethyl-1-hexene, and how can data inconsistencies be resolved?

  • Methodology : Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the alkene position and branching pattern. Gas chromatography-mass spectrometry (GC-MS) can verify purity and detect isomers. For resolving spectral contradictions (e.g., unexpected peaks in NMR), cross-validate with Fourier-transform infrared spectroscopy (FT-IR) to confirm functional groups and compare retention indices in GC-MS with literature values .
  • Data Contradiction : If NMR signals conflict with predicted structures, consider computational modeling (e.g., density functional theory, DFT) to simulate spectra and identify conformational isomers .

Q. How can isomerization pathways of this compound be systematically studied under varying catalytic conditions?

  • Experimental Design : Employ a temperature-controlled reactor with acid catalysts (e.g., H₂SO₄ or zeolites) to monitor isomerization to 2,4,4-trimethyl-2-hexene. Use kinetic studies (time-resolved GC analysis) to track product distribution. Compare activation energies via Arrhenius plots to identify dominant pathways .

Q. What are the challenges in synthesizing high-purity this compound, and how can impurities be minimized?

  • Methodology : Optimize purification via fractional distillation under inert atmosphere to avoid oxidation. Characterize impurities (e.g., trimethylhexane byproducts) using high-performance liquid chromatography (HPLC) coupled with refractive index detection. For trace contaminants, employ preparative GC or adsorbent filtration .

Advanced Research Questions

Q. How do steric effects influence the regioselectivity of this compound in Diels-Alder reactions?

  • Experimental Design : React this compound with electron-deficient dienophiles (e.g., maleic anhydride) under thermal and Lewis acid-catalyzed conditions. Analyze regioselectivity via X-ray crystallography of adducts and computational modeling (DFT) to map transition-state steric interactions .
  • Data Interpretation : Contradictions in regioselectivity outcomes may arise from competing orbital orientation vs. steric hindrance. Use Hammett plots to correlate electronic effects with reaction rates .

Q. What computational strategies are effective for predicting the thermodynamic stability of this compound conformers?

  • Methodology : Perform molecular dynamics simulations and DFT calculations to evaluate rotational barriers around the C1-C2 bond. Compare Boltzmann distributions of conformers with variable-temperature NMR data to validate computational models .

Q. How can contradictory data on the oxidative stability of this compound be reconciled across studies?

  • Data Contradiction Analysis : Review experimental conditions (e.g., oxygen partial pressure, trace metal contaminants). Replicate oxidation experiments using controlled radical initiators (e.g., AIBN) and monitor hydroperoxide formation via iodometric titration. Apply statistical meta-analysis to identify confounding variables across studies .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4,4-Trimethyl-1-hexene
Reactant of Route 2
2,4,4-Trimethyl-1-hexene

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